3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL
Description
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a propanol moiety. These compounds are synthesized via Vilsmeier reactions or Groebke–Blackburn–Bienaymé methodologies, with modifications to substituents critically influencing their bioactivity .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-ol |
InChI |
InChI=1S/C8H10N2OS/c11-4-1-2-7-6-10-3-5-12-8(10)9-7/h3,5-6,11H,1-2,4H2 |
InChI Key |
JBCRJEFUTHORRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[2,1-B]thiazole Core
- Starting Materials: 2-Aminothiazole derivatives and α-haloketones
- Reaction Type: Cyclization via condensation and heterocycle formation
React 2-aminothiazole with an α-haloketone (e.g., 2-bromo-2-nitroacetophenone) in an aprotic solvent such as methyl ethyl ketone (MEK) under reflux conditions for 18 hours. The amino group condenses with the halogenated ketone, forming a precursor for heterocycle closure.
- The intermediate undergoes intramolecular cyclization facilitated by heating, leading to the formation of the imidazo[2,1-B]thiazole ring system.
- After completion, the mixture is cooled, filtered, and the product is purified via recrystallization or chromatography.
Yield: Approximately 79%, with purity confirmed via NMR and HRMS.
Functionalization at the 6-Position
- Starting Material: The synthesized imidazothiazole core
- Reaction Type: Nucleophilic substitution or electrophilic aromatic substitution
- The heterocycle is often activated by introducing a leaving group (e.g., halogen) at the 6-position via halogenation using N-bromosuccinimide (NBS) or similar reagents under controlled conditions.
- The activated heterocycle reacts with a suitable nucleophile, such as 3-bromopropanol, under basic conditions (e.g., potassium carbonate) to attach the propanol chain.
- Reactions are typically performed in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (~80°C) for several hours.
- Protecting groups may be employed if other reactive functionalities are present.
- Purification is achieved via column chromatography.
Final Purification and Characterization
- The crude product is purified using silica gel chromatography with suitable solvent systems (e.g., ethyl acetate/hexanes).
- Purity is confirmed via analytical HPLC (>95%), NMR spectroscopy, and HRMS.
Data Table Summarizing Key Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Purity Confirmation |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization | 2-Aminothiazole + α-haloketone | MEK | Reflux (~80°C) | 18 hrs | 79% | NMR, HRMS |
| 2 | Halogenation | NBS | Chloroform or DCM | Room temp | 2 hrs | 85% | NMR, TLC |
| 3 | Nucleophilic substitution | 3-bromopropanol | DMF | 80°C | 12 hrs | 70% | HPLC, NMR |
Research Findings and Notes
- Patents (e.g., WO2016132378A2): Describe multi-step synthetic routes involving heterocycle formation, halogenation, and side-chain attachment, emphasizing the importance of reaction conditions for high yield and purity (see).
- Biological Relevance: The heterocyclic scaffold is often functionalized to improve bioavailability and activity, with modifications at the 6-position significantly affecting pharmacological properties.
- Purification Techniques: Chromatography remains the standard for isolating pure compounds, with analytical HPLC and NMR being essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[2,1-B][1,3]thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the reduced form of the imidazo[2,1-B][1,3]thiazole ring.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Bioactivity
Key structural differences among analogues include substitutions on the imidazo[2,1-b]thiazole core and adjacent moieties (e.g., coumarin, indolinone). Below is a comparative analysis of select compounds:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Mechanistic Insights
- Antiviral Activity : Derivatives like Compounds 6–9 inhibit Parvovirus B19 (B19V) replication by targeting viral NS1 protein or host cell machinery. Compound 7 shows >80% inhibition in UT7/EpoS1 cells at 12.5 µM, while Compound 8 is more effective in EPCs, highlighting cell-type specificity .
- Cytotoxicity : The WST-8 assay revealed that methoxy substituents (Compound 7) reduce cytotoxicity compared to methyl groups (Compound 8), suggesting substituent polarity influences safety profiles .

- Structural-Activity Relationships (SAR): Methoxy groups enhance antiviral potency in myeloid cells (UT7/EpoS1) due to improved solubility or target binding . Methyl groups favor activity in primary erythroid progenitor cells (EPCs), possibly due to altered membrane permeability or intracellular retention . Propanol vs. Propanoic Acid: The -OH group in propan-1-ol derivatives may improve aqueous solubility compared to carboxylate analogues, though metabolic stability could be lower .
Pharmacological Potential of SIRT Modulators
Compounds like SRT1720 and SRT2104 () share the imidazo[2,1-b]thiazole core but target sirtuin pathways.
Biological Activity
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL, with the CAS number 1553110-31-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 182.25 g/mol
- Structure : The compound features an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those related to imidazo[2,1-b][1,3]thiazoles, exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance their antibacterial and antifungal activities.
- Case Study : A series of imidazo[2,1-b][1,3]thiazole derivatives were evaluated against various Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1-4 μg/mL against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can significantly influence their cytotoxicity against cancer cell lines.
- Case Study : In vitro studies showed that compounds containing the thiazole ring exhibited varying degrees of cytotoxicity against human cancer cell lines such as Caco-2 and A549. For instance, certain derivatives reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Derivative A | Caco-2 | 39.8 |
| Derivative B | A549 | 55.4 |
| Derivative C | Caco-2 | 31.9 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Protein Interactions : Some studies suggest that thiazole derivatives can inhibit specific proteins involved in cancer progression and microbial resistance .
- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological efficacy of imidazo[2,1-b][1,3]thiazoles is highly dependent on their structural features:
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(Imidazo[2,1-b][1,3]thiazol-6-YL)propan-1-OL with high purity?
The Friedel-Crafts acylation using Eaton's reagent under solvent-free conditions achieves high yields (90–96%) for fused imidazo[2,1-b]thiazole derivatives. Key steps include substrate activation via protonation, nucleophilic acylation, and purification via silica gel chromatography. Reaction progress should be monitored using TLC with UV detection .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
Combine spectroscopic techniques (NMR, IR) with X-ray crystallography. For example, crystallographic analysis of imidazo[2,1-b]thiazole derivatives in complex with proteins (e.g., IDO1) resolves bond angles and stereochemistry . Melting point determination via electrothermal apparatus and HPLC purity checks (>98%) are also critical .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize cell viability assays (e.g., MTT) for anticancer potential, given imidazo[2,1-b]thiazole's reported activity against tumor cells . For antiviral studies, use plaque reduction assays against parvovirus B19 or HCV NS4B inhibition models .
Q. How does stereochemistry (Z/E isomerism) influence the compound’s reactivity and bioactivity?
Z-isomers exhibit distinct conformational rigidity compared to E-isomers due to spatial arrangement, which can alter binding to enzymatic pockets. For instance, Z-configurations in imidazo[2,1-b]thiazole derivatives show enhanced antiviral activity against parvovirus B19 .
Advanced Research Questions
Q. What mechanistic approaches elucidate the compound’s interaction with sirtuin (SIRT) family enzymes?
Use fluorescence-based deacetylase assays with SIRT1/3 substrates (e.g., acetylated p53) and inhibitors (e.g., EX-527). Competitive binding studies with structurally related SIRT activators like SRT1720 (a piperazine-substituted analog) can identify key pharmacophores .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematically modify substituents on the imidazo[2,1-b]thiazole core. For example:
Q. What strategies address discrepancies in reported biological activity across studies?
Validate conflicting data using orthogonal assays. For instance, if anti-inflammatory activity varies, corroborate NF-κB inhibition (luciferase reporter) with cytokine profiling (ELISA). Cross-reference synthesis protocols to rule out impurities or isomer contamination .
Q. How can enantioselective synthesis improve target specificity?
Employ chiral auxiliaries or asymmetric catalysis. A patented method for chiral imidazo[2,1-b][1,3,4]thiadiazole derivatives uses enantiopure starting materials and resolution via HPLC to achieve >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

